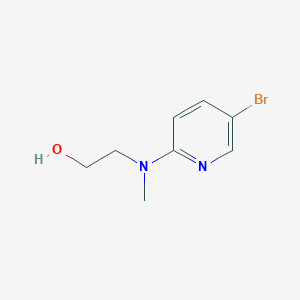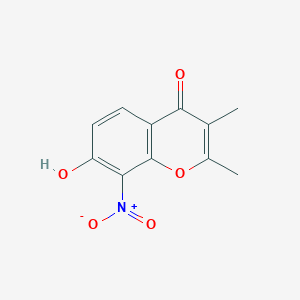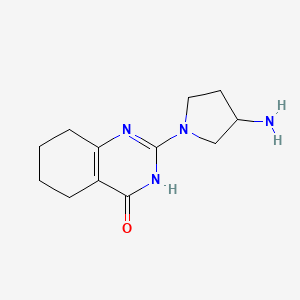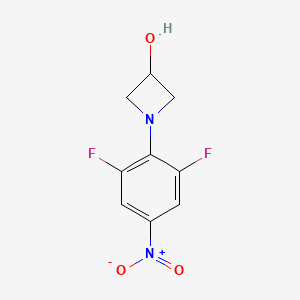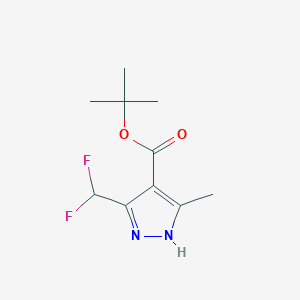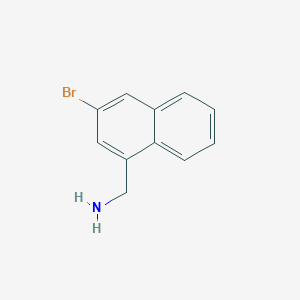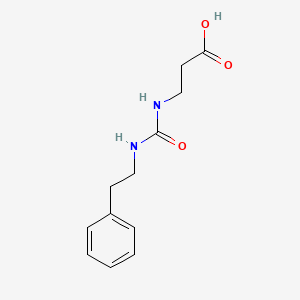![molecular formula C15H15N3 B11874192 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-54-8](/img/structure/B11874192.png)
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl group at the 7th position and a phenyl group attached to the nitrogen atom at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with an appropriate ketone or aldehyde. One common method is the reaction of 2-aminopyridine with ethyl phenyl ketone under acidic or basic conditions to form the desired imidazo[1,2-a]pyridine scaffold . The reaction can be catalyzed by various agents such as copper(I) iodide or palladium acetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to expedite the reaction process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its ability to inhibit COX-2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibition.
3-Bromoimidazo[1,2-a]pyridine: Used in various synthetic applications due to its reactivity.
Uniqueness: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl and phenyl groups contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
823806-54-8 |
|---|---|
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
7-ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3/c1-2-12-8-9-18-14(10-12)16-11-15(18)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3 |
Clé InChI |
XUZQCWRXMGDSDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=NC=C(N2C=C1)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




